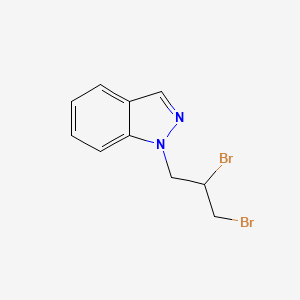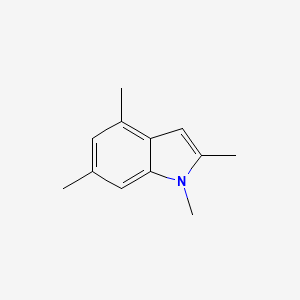
1H-Indole, 1,2,4,6-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 1,2,4,6-tetramethyl- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their wide range of biological activities and are often used as building blocks in organic synthesis . The tetramethyl substitution on the indole ring enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole, 1,2,4,6-tetramethyl- can be synthesized using several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . This method is known for its efficiency and high yield. Another method involves the cyclization of ortho-substituted anilines, which can be catalyzed by transition metals .
Industrial Production Methods: Industrial production of 1H-Indole, 1,2,4,6-tetramethyl- typically involves large-scale Fischer indole synthesis. This process is optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole, 1,2,4,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions are common, especially at the nitrogen atom and the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are often employed.
Major Products: The major products formed from these reactions include various substituted indoles, indolines, and quinonoid compounds .
Scientific Research Applications
1H-Indole, 1,2,4,6-tetramethyl- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for developing pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 1H-Indole, 1,2,4,6-tetramethyl- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. It is known to interfere with cellular pathways, leading to effects such as apoptosis in cancer cells and inhibition of microbial growth .
Comparison with Similar Compounds
- 1H-Indole, 1,2,3,4-tetramethyl-
- 1H-Indole, 1,2,5,6-tetramethyl-
- 1H-Indole, 1,3,4,5-tetramethyl-
Comparison: 1H-Indole, 1,2,4,6-tetramethyl- is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other tetramethyl indoles, it may exhibit different pharmacological properties and synthetic utility .
Properties
CAS No. |
97799-86-5 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
1,2,4,6-tetramethylindole |
InChI |
InChI=1S/C12H15N/c1-8-5-9(2)11-7-10(3)13(4)12(11)6-8/h5-7H,1-4H3 |
InChI Key |
MDIFLYIDJFGJKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(N(C2=C1)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


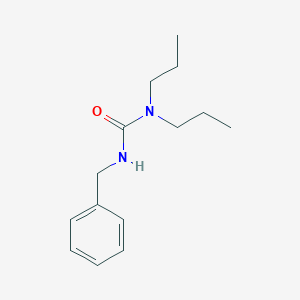

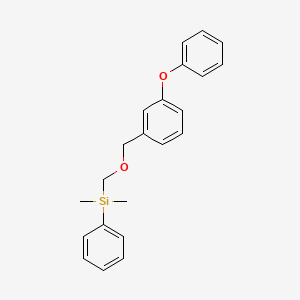
![2,2'-Bipyridine, 6,6'-bis[[(6'-methyl[2,2'-bipyridin]-6-yl)methoxy]methyl]-](/img/structure/B14327583.png)
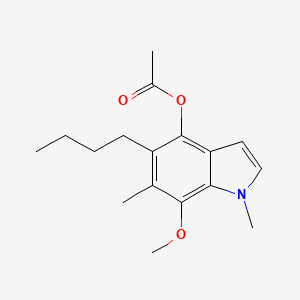
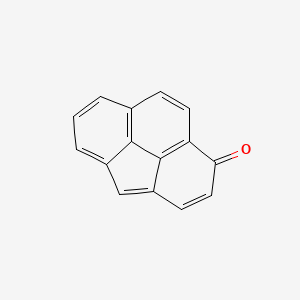
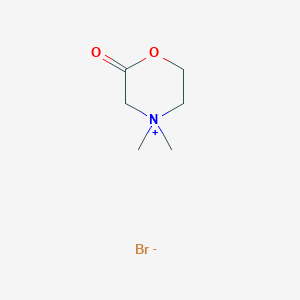
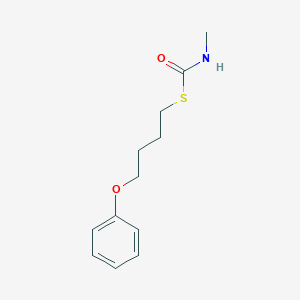
![2-[(4-Oxoazetidin-2-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14327611.png)
![4-Ethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14327618.png)
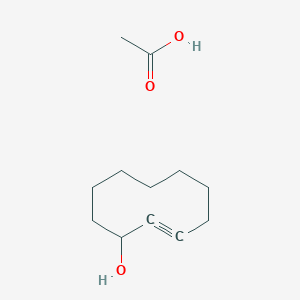
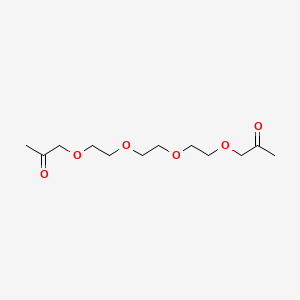
![[1,1'-Biphenyl]-4-yl (phenylsulfanyl)acetate](/img/structure/B14327626.png)
